Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate
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Overview
Description
Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate is a complex organic compound with a unique structure that includes a nitrophenyl group, a piperidine ring, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate typically involves a multi-step process. One common method starts with the nitration of aniline to form 4-nitroaniline. This is followed by the acylation of 4-nitroaniline with a suitable acyl chloride to form the corresponding amide. The amide is then subjected to a cyclization reaction with piperidine to form the piperidinyl derivative. Finally, esterification with methanol yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of different esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-nitrophenyl)butanoate: Similar structure but lacks the piperidine ring.
4-Hydroxy-2-quinolones: Contains a quinolone ring instead of a piperidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a piperazine ring instead of a piperidine ring
Uniqueness
Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate is unique due to the combination of its nitrophenyl group, piperidine ring, and butanoate ester. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C16H21N3O5 |
---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
methyl 4-(4-nitroanilino)-4-oxo-3-piperidin-1-ylbutanoate |
InChI |
InChI=1S/C16H21N3O5/c1-24-15(20)11-14(18-9-3-2-4-10-18)16(21)17-12-5-7-13(8-6-12)19(22)23/h5-8,14H,2-4,9-11H2,1H3,(H,17,21) |
InChI Key |
SQULSHATMUATPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N2CCCCC2 |
Origin of Product |
United States |
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